2-(2,2-Dimethyloxan-4-yl)acetaldehyde
Overview
Description
2-(2,2-Dimethyloxan-4-yl)acetaldehyde is an organic compound with a unique structure that includes a tetrahydropyran ring substituted with two methyl groups and an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyloxan-4-yl)acetaldehyde typically involves the reaction of 2,2-dimethyltetrahydropyran-4-one with a suitable aldehyde precursor under controlled conditions. One common method involves the use of a Grignard reagent to introduce the aldehyde group, followed by careful hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyloxan-4-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of (2,2-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid.
Reduction: Formation of (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dimethyloxan-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyloxan-4-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with an amine group instead of an aldehyde.
(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methylamine: Similar structure with a methylamine group.
2,2-Dimethyltetrahydropyran-4-one: Lacks the aldehyde group, serving as a precursor in the synthesis of 2-(2,2-Dimethyloxan-4-yl)acetaldehyde.
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(2,2-dimethyloxan-4-yl)acetaldehyde |
InChI |
InChI=1S/C9H16O2/c1-9(2)7-8(3-5-10)4-6-11-9/h5,8H,3-4,6-7H2,1-2H3 |
InChI Key |
YDYVEXLFPHSGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)CC=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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